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Compound of Interest

Compound Name: 2-Methoxy-1-heptene

Cat. No.: B14582286 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield

experimentally obtained spectral data for 2-methoxy-1-heptene. The following guide provides

predicted spectral data based on established principles of spectroscopy and analysis of

analogous compounds. This information is intended to serve as a reference and guide for the

analysis of this or structurally similar molecules.

Predicted and Analogous Spectral Data
Due to the absence of experimental spectra for 2-methoxy-1-heptene, this section presents

predicted values and data from closely related analogs to provide a reasonable estimation of its

spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.95 d 1H =CH₂ (geminal)

~3.85 d 1H =CH₂ (geminal)

~3.50 s 3H -OCH₃

~2.00 t 2H -CH₂-CH₂-CH₂-CH₃

~1.40 m 2H -CH₂-CH₂-CH₂-CH₃

~1.30 m 2H -CH₂-CH₂-CH₂-CH₃

~0.90 t 3H -CH₂-CH₂-CH₂-CH₃

Note: The chemical shifts for the vinyl protons (=CH₂) are estimates; they are highly sensitive

to the conformation of the molecule.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~160 C1 (=CH₂)

~85 C2 (-C=)

~56 -OCH₃

~32 C3 (-CH₂-)

~30 C4 (-CH₂-)

~22 C5 (-CH₂-)

~14 C6 (-CH₃)

Rationale for Predictions: The predicted shifts are based on the typical ranges for protons and

carbons in similar chemical environments. For instance, the protons of a methoxy group

generally appear as a singlet between 3.3 and 4.0 ppm.[1] Alkenyl protons are typically found
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between 4.5 and 6.5 ppm, and their carbon signals are in the 100-150 ppm range.[2] The

electron-donating methoxy group will influence the precise shifts of the vinyl group.

Infrared (IR) Spectroscopy
Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium =C-H stretch

2960-2850 Strong C-H stretch (alkyl)

~1640 Medium C=C stretch (vinyl ether)

~1200 Strong C-O stretch (asymmetric)

~1050 Strong C-O stretch (symmetric)

Note: The C=C stretching frequency in vinyl ethers is typically lower than in simple alkenes due

to resonance with the oxygen lone pair. The C-O stretching bands are usually strong and

characteristic.[3][4]

Mass Spectrometry (MS)
Expected Fragmentation Pattern

The mass spectrum of 2-methoxy-1-heptene (Molecular Weight: 128.21 g/mol ) is expected to

show a molecular ion peak (M⁺) at m/z = 128. The fragmentation is likely to proceed through

pathways common to ethers and alkenes.
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m/z Fragment
Proposed Fragmentation
Pathway

128 [C₈H₁₆O]⁺ Molecular Ion

113 [C₇H₁₃O]⁺

Loss of a methyl radical (·CH₃)

from the methoxy group or the

alkyl chain.

97 [C₆H₉O]⁺
Alpha-cleavage with loss of an

ethyl radical (·C₂H₅).

85 [C₅H₉O]⁺ Cleavage of the alkyl chain.

71 [C₄H₇O]⁺
Further fragmentation of the

alkyl chain.

57 [C₄H₉]⁺
Butyl cation from cleavage of

the C-O bond.

43 [C₃H₇]⁺ Propyl cation.

Note: The most prominent fragmentation pathways for ethers often involve cleavage of the C-O

bond and α-cleavage at the carbon adjacent to the oxygen.[5][6]

Experimental Protocols
As no specific experimental protocol for the synthesis and spectral characterization of 2-
methoxy-1-heptene was found, a general and modern method for the synthesis of vinyl ethers

from primary alcohols is provided below. This method utilizes a palladium-catalyzed

transetherification, which is a common and efficient way to produce such compounds.[1]

Synthesis of a Vinyl Ether via Palladium-Catalyzed
Transetherification
This protocol is adapted from a general procedure for the synthesis of functionalized vinyl

ethers.[1]

Materials:
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1-Heptanol

Ethyl vinyl ether (EVE)

Palladium(II) acetate [Pd(OAc)₂]

1,10-Phenanthroline

Dichloromethane (CH₂Cl₂)

Argon or Nitrogen gas (for inert atmosphere)

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Magnetic stirrer and heating plate

Procedure:

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve

palladium(II) acetate (0.02 mmol) and 1,10-phenanthroline (0.03 mmol) in dichloromethane

(5 mL). Stir the solution at room temperature for 15 minutes to allow for the formation of the

catalyst complex.

Reaction Mixture: To the catalyst solution, add 1-heptanol (1.0 mmol) followed by a

significant excess of ethyl vinyl ether (e.g., 12 mmol).

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the excess ethyl vinyl ether and solvent.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired

1-vinyloxyheptane. The product, if it were 2-methoxy-1-heptene, would be subjected to

purification to remove any unreacted starting materials and byproducts.

Characterization:
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The purified product would then be characterized by the spectroscopic methods detailed

above:

¹H and ¹³C NMR: The sample would be dissolved in an appropriate deuterated solvent (e.g.,

CDCl₃), and spectra would be recorded on an NMR spectrometer.

IR Spectroscopy: A thin film of the neat liquid would be analyzed using an FTIR

spectrometer.

Mass Spectrometry: The sample would be analyzed by a mass spectrometer, likely using

electron ionization (EI) to induce fragmentation.

Visualization of Spectral Data Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown vinyl ether using the primary spectroscopic techniques discussed.

Workflow for Structural Elucidation of a Vinyl Ether

Spectroscopic Analysis

Data Interpretation
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Caption: Logical workflow for the structural elucidation of a vinyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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